molecular formula C18H16N4O4 B2741037 2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-30-4

2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2741037
CAS No.: 882357-30-4
M. Wt: 352.35
InChI Key: JLORLWRYTLQRJF-UHFFFAOYSA-N
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Description

2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of cyanoacetylation followed by cyclization with suitable aromatic aldehydes and amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrano[3,2-c]pyridine core is not commonly found in other compounds, making it a valuable scaffold for the development of new molecules with potential therapeutic applications .

Properties

IUPAC Name

2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-3-21-10(2)8-14-16(18(21)23)15(12(9-19)17(20)26-14)11-6-4-5-7-13(11)22(24)25/h4-8,15H,3,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLORLWRYTLQRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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